molecular formula C13H22FN B2608577 (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine CAS No. 2248214-53-9

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine

カタログ番号 B2608577
CAS番号: 2248214-53-9
分子量: 211.324
InChIキー: CTFKLDVHOUQGCO-TWJXAIAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine, also known as Memantine, is a drug that is used to treat Alzheimer's disease. The drug is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. The drug was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease.

作用機序

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine works by blocking the activity of the NMDA receptors in the brain. NMDA receptors play a key role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. However, excessive activation of NMDA receptors can lead to excitotoxicity, which is the death of neurons due to overstimulation. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine blocks the activity of NMDA receptors without completely inhibiting them, which allows for the normal functioning of the brain while preventing excitotoxicity.
Biochemical and Physiological Effects:
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been shown to have a number of biochemical and physiological effects in the brain. The drug has been shown to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease, and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has also been shown to reduce inflammation in the brain and to improve blood flow to the brain.

実験室実験の利点と制限

One advantage of using (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in lab experiments is that it has a well-defined mechanism of action and a relatively low toxicity profile. This makes it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, a limitation of using (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine is that it is not selective for the NMDA receptor and can also affect other neurotransmitter systems in the brain. This can make it difficult to interpret the results of experiments and to determine the specific effects of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine on the NMDA receptor.

将来の方向性

There are several potential future directions for research on (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine. One area of interest is the use of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in combination with other drugs for the treatment of neurological disorders. For example, (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been shown to enhance the effects of cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This could lead to the development of more effective and targeted therapies for neurological disorders. Finally, there is also interest in exploring the potential use of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in other areas of medicine, such as cancer treatment and pain management.

合成法

The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the reaction of 3-Fluoro-1-adamantylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction results in the formation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, which is then converted to the amine form using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the pure (2R)-enantiomer.

科学的研究の応用

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been extensively studied for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The drug has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage.

特性

IUPAC Name

(2R)-2-(3-fluoro-1-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3/t9-,10?,11?,12?,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFKLDVHOUQGCO-TWJXAIAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。